REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([NH2:18])[C:9]=1[C:10]1[C:11](F)=[N:12][CH:13]=[C:14]([CH3:16])[CH:15]=1)[C:5]#[N:6].[Cl-].[NH+]1C=CC=CC=1>O1CCOCC1>[NH2:1][C:2]1[CH:3]=[C:4]([C:5]#[N:6])[CH:7]=[C:8]2[C:9]=1[C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[N:12][C:11]=1[NH:18]2 |f:1.2|
|
Name
|
Compound 123
|
Quantity
|
148 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C#N)C=C(C1C=1C(=NC=C(C1)C)F)N
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (20% acetone/CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C3=C(NC2=CC(=C1)C#N)N=CC(=C3)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 118 mg | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |